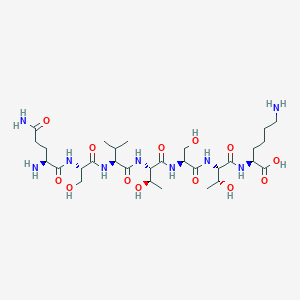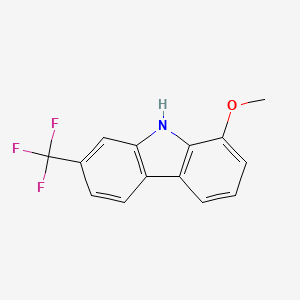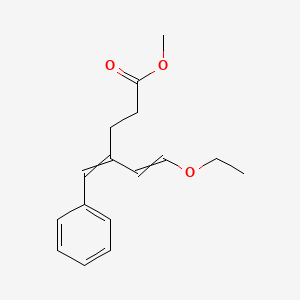![molecular formula C22H18ClNOS B14193662 3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one CAS No. 919083-50-4](/img/structure/B14193662.png)
3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one is an organic compound that features a complex structure with a phenylsulfanyl group and a chloro-substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-(phenylsulfanyl)aniline with 1-phenylbut-2-en-1-one under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The chloro-substituted aniline moiety may also play a role in binding to biological targets, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(phenylsulfanyl)aniline: Shares the phenylsulfanyl and chloro-substituted aniline moieties but lacks the but-2-en-1-one structure.
2-[3,4-Dichloro(phenylsulfonyl)anilino]-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide: Contains similar functional groups but differs in overall structure and properties.
Uniqueness
3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
919083-50-4 |
|---|---|
Molecular Formula |
C22H18ClNOS |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
3-(4-chloro-2-phenylsulfanylanilino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C22H18ClNOS/c1-16(14-21(25)17-8-4-2-5-9-17)24-20-13-12-18(23)15-22(20)26-19-10-6-3-7-11-19/h2-15,24H,1H3 |
InChI Key |
LMDRDTZELJFFFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)

![N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14193608.png)

![4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B14193612.png)


![Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B14193646.png)
![S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B14193650.png)
![9,10-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B14193654.png)



